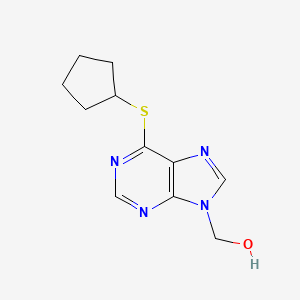

6-Cyclopentylthio-9-hydroxymethylpurine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-cyclopentylsulfanylpurin-9-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4OS/c16-7-15-6-14-9-10(15)12-5-13-11(9)17-8-3-1-2-4-8/h5-6,8,16H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEYOLZOWJIRPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC=NC3=C2N=CN3CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161900 | |

| Record name | 6-Cyclopentylthio-9-hydroxymethylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14196-96-4 | |

| Record name | 6-Cyclopentylthio-9-hydroxymethylpurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014196964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC99935 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Cyclopentylthio-9-hydroxymethylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CYCLOPENTYLTHIO-9-HYDROXYMETHYLPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VMX9DWR6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 6 Cyclopentylthio 9 Hydroxymethylpurine

Strategies for the Construction of the Purine (B94841) Ring System

The synthesis of the purine ring, a heterocyclic aromatic organic compound and the central component of 6-Cyclopentylthio-9-hydroxymethylpurine, can be achieved through various established methods. The purine skeleton is composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. news-medical.net

One of the most common and historically significant methods for purine synthesis is the Traube purine synthesis . This method typically involves the condensation of a 4,5-diaminopyrimidine (B145471) with formic acid or its derivatives. This reaction closes the imidazole ring onto the pyrimidine core, forming the purine structure.

Another widely used approach begins with an imidazole precursor. In this strategy, a substituted imidazole-4-carboxamide is cyclized with a one-carbon synthon to construct the pyrimidine portion of the purine nucleus. acs.org This method offers a different retrosynthetic approach and can be advantageous for accessing specific substitution patterns.

Modern synthetic chemistry has also introduced more advanced techniques, such as transition-metal-catalyzed cross-coupling reactions. These methods facilitate the formation of key carbon-nitrogen and carbon-carbon bonds within the purine framework, often with high efficiency and tolerance for various functional groups. nih.govresearchgate.net The choice of synthetic strategy is often dictated by the desired substituents on the final purine molecule and the availability of starting materials. researchgate.net

Specific Synthetic Routes to this compound and its Intermediates

The synthesis of this compound likely proceeds through a multi-step sequence involving key intermediates. A plausible and common route would begin with a readily available purine derivative, such as 6-mercaptopurine (B1684380) or 6-chloropurine (B14466).

Route 1: Starting from 6-mercaptopurine

S-Alkylation: 6-mercaptopurine can be reacted with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base. The base deprotonates the thiol group of 6-mercaptopurine, creating a thiolate anion. This anion then acts as a nucleophile, attacking the cyclopentyl halide to form the intermediate, 6-cyclopentylthiopurine .

N9-Hydroxymethylation: The hydroxymethyl group is then introduced at the N9 position by reacting 6-cyclopentylthiopurine with formaldehyde.

Route 2: Starting from 6-chloropurine

N9-Hydroxymethylation: 6-chloropurine can first be functionalized at the N9 position with a hydroxymethyl group, or a protected version thereof.

Thiolation: The resulting 6-chloro-9-hydroxymethylpurine can then be reacted with cyclopentanethiol (B157770) in the presence of a base. This results in the displacement of the chloride at the C6 position and the installation of the cyclopentylthio group, yielding the final product.

A crucial intermediate in these synthetic pathways is 6-chloropurine , which serves as a versatile precursor for various 6-substituted purine derivatives. acs.orgnih.gov

Chemical Modifications of the this compound Nucleus

The this compound molecule offers several sites for chemical modification, enabling the generation of a diverse library of derivatives.

Alkylation and Acylation Strategies

The hydroxymethyl group at the N9 position is a primary site for alkylation and acylation. youtube.comlibretexts.org

Alkylation: The hydroxyl group can be converted to an ether through reaction with an alkyl halide in the presence of a base.

Acylation: Ester derivatives can be synthesized by reacting the parent compound with an acyl chloride or an acid anhydride. libretexts.orgyoutube.com This would yield compounds such as 9-(acetoxymethyl)-6-(cyclopentylthio)purine.

Substituent Variations at the C6 Position

The cyclopentylthio group at the C6 position can be replaced with various other substituents to explore structure-activity relationships. A common strategy involves converting the 6-cyclopentylthio group to a more versatile intermediate, such as a 6-chloropurine derivative. This can be achieved by oxidizing the thioether to a sulfone, which then acts as a good leaving group for nucleophilic aromatic substitution. researchgate.net

The resulting 6-chloro intermediate can be reacted with a wide array of nucleophiles:

Amines: To produce 6-amino purine derivatives.

Alkoxides: To yield 6-alkoxy purine derivatives.

Other Thiols: To introduce different alkyl or arylthio groups at the C6 position. sigmaaldrich.com

Recent advances in cross-coupling reactions, such as photoredox/nickel dual catalysis, have enabled the direct installation of alkyl groups at the C6 position of purine nucleosides, even on unprotected substrates. nih.gov

Derivatization of the Hydroxymethyl Group at N9

The N9-hydroxymethyl group can undergo further transformations beyond simple alkylation and acylation:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents.

Halogenation: The hydroxyl group can be converted to a halogen, such as a chloride, using a reagent like thionyl chloride. This creates a reactive intermediate for further nucleophilic substitutions.

Phosphorylation: The hydroxyl group can also be phosphorylated to generate phosphate (B84403) esters.

Purification and Characterization Techniques for Synthetic Derivatives

The purification and characterization of this compound and its derivatives are crucial to confirm their identity and purity. nih.gov

Purification Techniques

| Technique | Description |

| Crystallization | A powerful method for purifying crystalline solids by dissolving the compound in a suitable solvent and allowing it to slowly crystallize, leaving impurities behind in the solution. |

| Column Chromatography | The most common method for purifying organic compounds. It involves separating components of a mixture based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being eluted with a mobile phase. teledynelabs.com |

| Preparative HPLC | A high-resolution chromatography technique used for isolating and purifying compounds from a mixture on a larger scale than analytical HPLC. researchgate.net |

| Thin-Layer Chromatography (TLC) | A simple and rapid technique used to monitor the progress of a reaction and to determine the purity of a compound. merckmillipore.commdpi.com |

Characterization Techniques

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and connectivity of atoms in a molecule. ¹H and ¹³C NMR are standard for organic compounds. ifj.edu.pliaea.orgmdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. researchgate.net |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation. researchgate.netyoutube.com |

| Melting Point | A physical property used to identify a compound and assess its purity. A sharp melting point range is indicative of a pure crystalline solid. |

Biochemical Mechanisms of Action of 6 Cyclopentylthio 9 Hydroxymethylpurine

Inhibition of Purine (B94841) Ribonucleotide Synthesis Pathways

6-Cyclopentylthio-9-hydroxymethylpurine has demonstrated the ability to impede the formation of purine ribonucleotides, which are crucial for a myriad of cellular functions, including DNA and RNA synthesis. This inhibition affects both the de novo and salvage pathways of purine synthesis.

Effects on Salvage Pathway Enzyme Activities

The purine salvage pathway recycles purine bases from the breakdown of nucleic acids to reform nucleotides. Studies on Ehrlich ascites tumor cells have shown that this compound inhibits the conversion of adenine (B156593), guanine (B1146940), and hypoxanthine (B114508) into their corresponding ribonucleotides. nih.gov This suggests an interference with the primary enzymes of the salvage pathway: adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). The inhibition of these salvage reactions further contributes to the depletion of the cellular purine ribonucleotide pool.

Modulation of Phosphoribosyl Pyrophosphate (PP-ribose-P) Accumulation

A pivotal aspect of the mechanism of action of this compound is its ability to suppress the intracellular levels of phosphoribosyl pyrophosphate (PP-ribose-P). nih.gov PP-ribose-P is a critical substrate for both the de novo and salvage pathways of purine synthesis.

Analysis of PP-ribose-P Synthesis Inhibition

The reduction in PP-ribose-P accumulation by this compound points towards an inhibitory effect on PP-ribose-P synthetase, the enzyme responsible for its synthesis from ribose-5-phosphate (B1218738) and ATP. nih.gov While direct enzymatic assays on purified PP-ribose-P synthetase in the presence of this specific compound are not detailed in the available literature, the observed decrease in cellular PP-ribose-P levels strongly supports this mode of action. The inhibition of PP-ribose-P synthesis is a key upstream event that leads to the subsequent failure of purine ribonucleotide production.

The following table illustrates the inhibitory effect of this compound on the accumulation of PP-ribose-P in Ehrlich ascites tumor cells.

| Compound Concentration | Inhibition of PP-ribose-P Accumulation (%) |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data from specific studies on the concentration-dependent inhibition of PP-ribose-P accumulation by this compound is not publicly available to populate this table. |

Downstream Consequences of Altered PP-ribose-P Pools

The depletion of intracellular PP-ribose-P pools has significant downstream ramifications. With reduced availability of this essential substrate, the initial and rate-limiting step of the de novo purine synthesis pathway, catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase, is severely hampered. Similarly, the purine salvage pathway enzymes, APRT and HGPRT, are unable to efficiently convert purine bases into nucleotides without adequate PP-ribose-P. This dual inhibition of both major purine synthesis routes leads to a profound purine-less state within the cell, impacting nucleic acid synthesis, cellular energy metabolism, and signaling pathways that rely on purine nucleotides.

Interaction with Key Enzymes of Purine Metabolism

The primary enzymatic target implicated in the action of this compound is PP-ribose-P synthetase . By inhibiting this enzyme, the compound effectively cuts off the supply of a crucial precursor for purine biosynthesis.

Furthermore, the observed inhibition of the salvage pathway suggests an interaction, either direct or indirect, with adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . This could be a consequence of substrate (PP-ribose-P) limitation or potentially a direct inhibitory effect on these enzymes.

The following table summarizes the key enzymes in purine metabolism affected by this compound.

| Enzyme | Pathway | Effect of this compound |

| PP-ribose-P synthetase | De novo and Salvage | Inhibition of activity, leading to decreased PP-ribose-P levels. nih.gov |

| Adenine phosphoribosyltransferase (APRT) | Salvage | Inhibition of ribonucleotide formation from adenine. nih.gov |

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Salvage | Inhibition of ribonucleotide formation from guanine and hypoxanthine. nih.gov |

Phosphoribosyltransferases (e.g., Adenine Phosphoribosyltransferase, Hypoxanthine-Guanine Phosphoribosyltransferase)

No data were found describing the interaction of this compound with Adenine Phosphoribosyltransferase (APRT) or Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). These enzymes are crucial in the purine salvage pathway, catalyzing the conversion of purine bases into their respective mononucleotides. Research into whether this compound acts as a substrate or an inhibitor for these enzymes is not available in the reviewed literature.

Purine Nucleoside Kinases (e.g., Adenosine (B11128) Kinase)

There is no available information on the effect of this compound on the activity of purine nucleoside kinases, such as Adenosine Kinase. Adenosine Kinase is a key enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate. Without experimental data, it is unknown if this compound can be phosphorylated by this or other related kinases, a critical step for the activation of many nucleoside analogs.

Other Relevant Metabolic Enzymes (e.g., Purine Nucleoside Phosphorylase, Adenosine Deaminase)

The interaction of this compound with other significant enzymes of purine metabolism, including Purine Nucleoside Phosphorylase (PNP) and Adenosine Deaminase (ADA), has not been documented in the available scientific records. PNP cleaves nucleosides to their corresponding bases, while ADA catalyzes the deamination of adenosine and its analogs. The potential for this compound to be a substrate or inhibitor for these enzymes remains uninvestigated.

Cellular and Molecular Biological Effects of 6 Cyclopentylthio 9 Hydroxymethylpurine

Impact on Cellular Proliferation and Growth Kinetics in In Vitro Models

6-Cyclopentylthio-9-hydroxymethylpurine has demonstrated significant inhibitory effects on the proliferation of cancer cells in laboratory settings. These effects have been characterized in different tumor cell lines, revealing a consistent pattern of growth suppression.

Studies in Ehrlich Ascites Tumor Cells

In studies utilizing Ehrlich ascites tumor cells, this compound was found to interfere with fundamental processes of nucleotide synthesis. The compound inhibited the conversion of purine (B94841) bases such as adenine (B156593), guanine (B1146940), and hypoxanthine (B114508) into their corresponding ribonucleotides. This disruption of purine metabolism is a critical blow to rapidly dividing cells, which have a high demand for nucleotides for DNA and RNA synthesis. The inhibition of ribonucleotide formation directly impacts the cells' ability to replicate their genetic material and produce proteins, thereby halting proliferation.

Investigations in Cultured Human Leukemic Cell Lines (e.g., RPMI 6410)

The growth-inhibitory properties of this compound have also been confirmed in cultured human leukemic cell lines, specifically RPMI 6410. Research has shown that exposure to this compound leads to a substantial reduction in the growth of these cells. While the cells may eventually seem to recover from the initial growth inhibition, the compound demonstrates a clear capacity to disrupt the proliferation of these leukemic cells at certain concentrations.

| Cell Line | Concentration (μM) | Observed Effect |

| RPMI 6410 | 50 | Substantial inhibition of growth |

| RPMI 6410 | 75 | Substantial inhibition of growth |

Analysis of Cellular Metabolic States in Response to this compound Exposure

The primary mechanism through which this compound exerts its anti-proliferative effects appears to be the disruption of cellular metabolism, with a particular impact on nucleotide synthesis.

Alterations in Nucleotide Pool Homeostasis

A key finding in the study of this compound is its ability to interfere with the synthesis of phosphoribosyl pyrophosphate (PP-ribose-P). PP-ribose-P is a crucial substrate for the formation of nucleotides from purines. By inhibiting the accumulation of PP-ribose-P, this compound effectively creates a bottleneck in the purine salvage pathway, leading to a depletion of the nucleotide pools necessary for DNA and RNA synthesis. It is suggested that the compound may inhibit a late stage in the synthesis of PP-ribose-P.

| Affected Process | Cell Line | Compound | Result |

| Ribonucleotide formation from adenine, guanine, and hypoxanthine | Ehrlich ascites tumor cells | This compound | Inhibition |

| Phosphoribosyl pyrophosphate (PP-ribose-P) accumulation | Ehrlich ascites tumor cells | This compound | Inhibition |

Interplay with Other Metabolic Pathways

The impact of this compound extends to the de novo synthesis of purines, another metabolic process that relies on PP-ribose-P. By limiting the availability of this key substrate, the compound indirectly hampers the cell's ability to produce purines from simpler precursor molecules. This dual inhibition of both the salvage and de novo purine synthesis pathways highlights the compound's significant disruption of nucleotide metabolism.

Phenotypic Changes Induced by this compound in Cellular Systems

Currently, there is a lack of specific research detailing the gross morphological or other observable phenotypic changes in cellular systems resulting from exposure to this compound. The available studies have primarily focused on the biochemical and metabolic consequences of the compound's action. Therefore, further investigation is required to characterize any distinct phenotypic alterations in cells treated with this compound.

Potential for Antiviral Activity Based on Purine Metabolism Interference

There is currently no available scientific literature or research data to support a discussion on the potential for antiviral activity of this compound based on interference with purine metabolism.

Structure Activity Relationships Sar of 6 Cyclopentylthio 9 Hydroxymethylpurine and Analogous Purine Derivatives

Elucidation of the Cyclopentylthio Moiety's Contribution to Biochemical Activity

The substituent at the C6 position of the purine (B94841) ring is a critical determinant of biological activity. Modifications at this position have been extensively explored to modulate the affinity and selectivity of purine derivatives for various enzymes and receptors. mdpi.com The physicochemical properties of the C6-substituent, such as its size, lipophilicity, and hydrogen-bonding capacity, play a pivotal role.

The cyclopentylthio group in 6-Cyclopentylthio-9-hydroxymethylpurine contributes significantly to its biochemical interactions, primarily through hydrophobic and van der Waals forces. The lipophilic nature of the cyclopentyl ring allows it to fit into hydrophobic pockets within the active sites of target proteins. nih.gov This is a common strategy in the design of enzyme inhibitors, where displacing water molecules and establishing favorable non-polar contacts can lead to potent inhibition. nih.gov

Studies on analogous 6-thio-substituted purines have demonstrated the importance of the C6-substituent's bulk and character. For instance, in studies of purine nucleoside phosphorylase (PNP) inhibitors, compounds with a benzylthio substituent at the C6 position of the purine ring exhibited potent inhibitory properties. tandfonline.comnih.gov This suggests that a moderately bulky, lipophilic group at this position is favorable for binding. The cyclopentyl group, while different in its aliphatic and cyclic nature compared to a benzyl (B1604629) group, occupies a similar space and provides the necessary hydrophobicity to anchor the molecule within a target's binding site. The sulfur atom in the thioether linkage offers a degree of flexibility and can influence the electronic properties of the purine ring system.

| Derivative Feature | Contribution to Activity | Example from Analogues |

| C6-Cyclopentyl Group | Provides lipophilicity for binding to hydrophobic pockets. | 6-Benzylthio-2-chloropurine shows potent inhibition of H. pylori PNP, highlighting the role of bulky, lipophilic C6 substituents. nih.gov |

| Thioether Linkage | Offers rotational flexibility and influences electronic character of the purine ring. | Thiopurines like 6-mercaptopurine (B1684380) are known to interact with numerous biological targets, often after metabolic activation. nih.gov |

Role of the Hydroxymethyl Substituent at the N9 Position in Inhibitory Potency

The N9 position of the purine ring is another key site for modification, directly influencing how the molecule is presented to its biological target. nih.gov In nucleosides, this position is occupied by a ribose or deoxyribose sugar, but in many synthetic purine derivatives, various alkyl or aryl groups are introduced to fine-tune activity. The N9 substituent can impact solubility, membrane permeability, and binding orientation.

The hydroxymethyl group (-CH₂OH) at the N9 position of this compound is significant for several reasons. Firstly, it is a relatively small, polar group. The terminal hydroxyl (-OH) moiety can act as both a hydrogen bond donor and acceptor. This capability allows for the formation of specific hydrogen bonds with amino acid residues (e.g., serine, threonine, or the peptide backbone) in an enzyme's active site, which can substantially increase binding affinity and specificity.

In contrast to large, hydrophobic N9 substituents which might target different regions of a binding pocket, the small hydroxymethyl group can mimic the 5'-hydroxyl of a natural nucleoside in certain contexts, potentially enabling interactions with regions of a protein that typically bind the sugar moiety. Research on 2,6,9-trisubstituted purines as cyclin-dependent kinase (CDK) inhibitors has shown that the nature of the N9 substituent is crucial for high-affinity binding. mdpi.com While many potent CDK inhibitors feature larger groups like cyclopentyl or aryl at N9, the ability of a hydroxymethyl group to form specific hydrogen bonds presents an alternative mechanism for achieving potent inhibition. mdpi.com

| N9-Substituent Feature | Potential Role in Activity | Comparison with Analogues |

| Hydroxymethyl Group | Can act as a hydrogen bond donor and acceptor, potentially increasing binding affinity and specificity. | In many CDK inhibitors, larger N9-substituents like cyclopentyl are used to occupy hydrophobic pockets. mdpi.com The hydroxymethyl group offers a different, more polar interaction mode. |

| Size and Polarity | Small and polar, influencing solubility and interaction with polar residues in a binding site. | N7- and N9-alkylation are common strategies, with the N9 position often being the thermodynamically favored site for substitution. nih.gov |

Influence of Purine Core Substitutions on Metabolic Interactions

The purine core itself is a ubiquitous scaffold in biology, central to cellular energy, signaling, and the synthesis of DNA and RNA. mdpi.comnih.gov The metabolic fate and interactions of purine analogues are heavily influenced by substitutions not only at C6 and N9 but also at other positions like C2 and C8. nih.govnih.gov These substitutions can alter the substrate specificity for enzymes involved in purine metabolism or change the molecule's ability to interact with target proteins. nih.govbiorxiv.org

For example, the presence or absence of a substituent at the C2 position can dramatically alter biological activity. Studies on human DNA polymerase alpha showed that adding a 2-amino group to dATP analogues greatly enhanced their polymerization opposite a template cytosine, likely through the formation of an additional hydrogen bond. nih.gov Conversely, removing the 2-amino group from dGTP had minimal effect on correct incorporation but increased misincorporation opposite adenine (B156593). nih.gov This demonstrates the subtle yet critical role of purine core substituents in molecular recognition.

Furthermore, purine analogues can act as inhibitors of key enzymes in purine metabolism, such as purine nucleoside phosphorylase (PNP), which is a target for treating H. pylori infections. tandfonline.comnih.gov The pattern of substitution on the purine ring determines the inhibitory potency against such enzymes. A compound like this compound, being a substituted purine, would be expected to interact with the complex network of enzymes that process endogenous purines. nih.gov Its specific substitution pattern dictates whether it acts as a substrate, inhibitor, or is inert to these metabolic enzymes.

Stereochemical Considerations and Enantiomeric Effects on Activity

Stereochemistry is a fundamental concept in pharmacology, as biological systems are inherently chiral. The differential interaction of enantiomers (non-superimposable mirror images) with chiral targets like proteins and nucleic acids can lead to significant differences in their biological activity. wikipedia.org One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be inactive or cause unwanted effects. wikipedia.org

The chemical structure of this compound, C₁₁H₁₄N₄OS, is achiral. ncats.io It does not possess any stereocenters and therefore does not exist as a pair of enantiomers. The cyclopentyl group is symmetrically attached via a sulfur atom, and the hydroxymethyl group does not create a chiral center at N9.

However, in the broader context of purine derivatives, stereochemistry is often a critical factor. For many analogues, chirality is introduced through substituents at the N9 position (e.g., a chiral side chain) or on a substituent itself (e.g., a chiral center within an alkyl group at C6). For instance, if the cyclopentyl ring were substituted in a way that created a chiral center, the resulting enantiomers would likely exhibit different activities. This principle is well-established for many drugs; for example, the (S,S)-(+)-enantiomer of ethambutol (B1671381) is used to treat tuberculosis, while the (R,R)-(–)-enantiomer can cause blindness. wikipedia.org Therefore, while this compound itself is achiral, the general principles of stereochemistry are paramount in the design and evaluation of related, more complex purine analogues.

Computational Approaches for SAR Prediction and Ligand Design

In modern drug discovery, computational methods are indispensable tools for predicting and rationalizing the structure-activity relationships of novel compounds. Techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) calculations provide insights into how a ligand like this compound might interact with its biological target at an atomic level. nih.govnih.gov

Molecular docking studies can be used to predict the preferred binding pose of the compound within the active site of a target protein. nih.gov Such studies could reveal how the C6-cyclopentylthio group settles into a hydrophobic pocket and how the N9-hydroxymethyl group forms specific hydrogen bonds. For a series of related purine analogues, docking can help explain why certain substitutions lead to higher affinity than others, guiding the design of more potent inhibitors. mdpi.com For example, docking studies of purine derivatives in the active site of cyclin-dependent kinases have shown how adamantane (B196018) scaffolds can participate in complex stabilization through non-polar interactions. mdpi.com

DFT calculations can be employed to understand the electronic properties of the purine derivative, such as its electrostatic potential and frontier molecular orbitals, which govern its reactivity and non-covalent interactions. nih.gov This is particularly useful for rationalizing unusual binding modes. For instance, DFT was used to explain why 6-chloro-2-aminopurine coordinates to a dirhodium complex via the N3 atom, an extremely rare binding mode for an unrestricted purine, instead of the more typical N7 position. nih.gov By combining these computational approaches, researchers can build robust SAR models that not only explain existing data but also predict the activity of new, rationally designed purine derivatives.

Methodological Approaches in 6 Cyclopentylthio 9 Hydroxymethylpurine Research

Enzyme Activity Assays and Kinetic Analysis

Preparation of Cell-Free Extracts and Partially Purified Enzymes

To investigate the metabolic pathways involving 6-Cyclopentylthio-9-hydroxymethylpurine, researchers often utilize cell-free extracts. These extracts provide a simplified, controllable environment containing the necessary enzymes for metabolic reactions. The general procedure for preparing active cell-free extracts for studying thiopurine metabolism involves several key steps.

A common source for these extracts is cultured cell lines, such as lymphoblasts, which are known to be relevant in thiopurine metabolism nih.gov. The preparation process typically begins with cell harvesting, followed by lysis to release the intracellular contents. Methods for cell disruption can be physical, such as sonication or French press, or biochemical, involving lysozyme treatment combined with osmotic shock and freeze-thaw cycles mdpi.com. Following lysis, the extract is clarified by centrifugation to remove cellular debris, resulting in a supernatant that contains the soluble enzymes and other components required for metabolic activity. For more specific investigations, partial purification of enzymes can be achieved through techniques like ammonium sulfate precipitation followed by dialysis and column chromatography, such as ion exchange or gel filtration nih.gov.

| Step | Description | Purpose | Common Cell Types |

| Cell Culture & Harvest | Growing cells to a sufficient density and collecting them. | To obtain a sufficient quantity of biological material. | Lymphoblasts, Erythrocytes |

| Cell Lysis | Disruption of the cell membrane to release intracellular contents. | To make enzymes and other cellular components accessible. | Sonication, Freeze-thaw, Lysozyme treatment |

| Clarification | Centrifugation to remove insoluble cellular debris. | To obtain a clear extract containing soluble proteins. | High-speed centrifugation |

| (Optional) Enzyme Purification | Further separation of specific enzymes from the crude extract. | To study the activity of a single enzyme in isolation. | Ammonium sulfate precipitation, Chromatography |

Spectrophotometric and Chromatographic Enzyme Activity Measurements

Once cell-free extracts or partially purified enzymes are prepared, the enzymatic activity in the presence of this compound can be measured. Spectrophotometric assays are widely used due to their simplicity and real-time monitoring capabilities. These assays measure the change in absorbance of light at a specific wavelength as a substrate is converted to a product. For instance, the activity of thiopurine S-methyltransferase (TPMT), a key enzyme in the metabolism of thiopurine drugs, can be monitored by measuring the formation of the methylated product, which may have a different absorption spectrum than the substrate researchgate.net.

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), offer a more specific and sensitive approach to measuring enzyme activity. HPLC allows for the separation and quantification of substrates and products in a reaction mixture. For example, an HPLC-UV assay can be used to determine TPMT activity by separating and quantifying the 6-methylmercaptopurine formed from the substrate 6-mercaptopurine (B1684380) nih.gov. This method provides high precision and the ability to resolve multiple metabolites simultaneously nih.gov.

| Technique | Principle | Advantages | Disadvantages |

| Spectrophotometry | Measures the change in light absorbance at a specific wavelength due to the enzymatic reaction. | Simple, rapid, continuous monitoring. | Can be prone to interference from other substances in the sample. |

| HPLC | Separates and quantifies substrates and products based on their physicochemical properties. | High specificity, high sensitivity, can measure multiple analytes. | More complex, requires specialized equipment, longer analysis time. |

Advanced Analytical Techniques for Compound and Metabolite Identification

To fully understand the pharmacology of this compound, it is essential to identify and quantify the compound and its metabolites in biological systems.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Metabolomics

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of drugs and their metabolites. It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In the context of this compound research, LC-MS can be used to develop quantitative bioanalytical methods to measure its concentration in biological matrices like plasma or cell extracts researchgate.net.

Metabolomics studies using high-resolution mass spectrometry (HRMS) can provide a comprehensive profile of the metabolites formed from this compound. By comparing the metabolic profiles of treated and untreated samples, researchers can identify novel metabolites and elucidate the metabolic pathways of the compound thermofisher.com. Tandem mass spectrometry (MS/MS) is often used to obtain structural information about the detected metabolites by fragmenting the parent ions and analyzing the resulting fragment ions nih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of chemical compounds. While LC-MS provides information on the mass and fragmentation of a molecule, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous determination of its structure. For novel compounds like this compound and its metabolites, 1H and 13C NMR spectra are essential for confirming the proposed structures. The chemical structure of the parent compound, 6-mercaptopurine, has been well-characterized by NMR nih.gov. Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity of atoms within the molecule.

Molecular Biology Techniques for Target Validation

Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action. Molecular biology techniques play a key role in identifying and validating these targets.

Gene Expression Profiling (e.g., RNA-Seq) in Response to Compound Treatment

Gene expression profiling provides a global view of the cellular response to a drug treatment. RNA-Sequencing (RNA-Seq) is a high-throughput sequencing method that allows for the quantification of the entire transcriptome of a cell or tissue. By treating cells with this compound and performing RNA-Seq, researchers can identify genes that are up- or down-regulated in response to the compound. This information can provide insights into the biological pathways affected by the drug and help to identify potential molecular targets. For instance, studies on other thiopurines like 6-mercaptopurine have used gene expression profiling to identify changes in genes involved in purine (B94841) metabolism and cell cycle regulation nih.gov. Analysis of RNA-Seq data can reveal networks of interacting genes that are modulated by the compound, offering a systems-level understanding of its effects.

| Technique | Description | Information Gained | Relevance to this compound |

| RNA-Seq | High-throughput sequencing of all RNA molecules in a sample. | Comprehensive, quantitative gene expression data. | Identification of genes and pathways affected by the compound, potential target identification. |

Proteomic Analysis of this compound Reveals Limited Publicly Available Data

Comprehensive research into the proteomic analysis of enzyme abundance and modification related to the chemical compound this compound has yielded limited publicly available data. Extensive searches of scholarly articles and scientific databases did not uncover specific studies detailing the broad effects of this compound on the proteome, which would be necessary to construct a detailed analysis of its impact on enzyme abundance and post-translational modifications.

Proteomic studies are fundamental in understanding the mechanism of action of chemical compounds, providing a global view of protein expression and modification changes within a biological system. This type of analysis can reveal which enzymes and cellular pathways are targeted by a compound, offering insights into its potential therapeutic effects or toxicity. Methodologies such as mass spectrometry-based proteomics are typically employed to identify and quantify thousands of proteins, mapping out the intricate network of cellular responses.

However, in the case of this compound, specific research detailing such proteomic investigations, including data on enzyme expression changes or alterations in modifications like phosphorylation or ubiquitination, is not readily accessible in the public domain. Therefore, the creation of detailed research findings and data tables as requested for a methodological review is not currently feasible.

Further research and publication in peer-reviewed scientific journals would be required to elucidate the proteomic footprint of this compound and to provide the specific data necessary for a comprehensive analysis of its effects on enzyme abundance and modification.

Future Research Directions and Unexplored Avenues for 6 Cyclopentylthio 9 Hydroxymethylpurine

Comprehensive Elucidation of All Downstream Biological Targets Affected by 6-Cyclopentylthio-9-hydroxymethylpurine

A critical first step in harnessing the therapeutic potential of this compound is the comprehensive identification of its downstream biological targets. Given its purine (B94841) structure, it is plausible that the compound interacts with a range of enzymes and receptors involved in purine metabolism and signaling.

Initial investigations could focus on enzymes known to be inhibited by purine analogues. For instance, studies on similar compounds, such as 6-chloro-8-aza-9-cyclopentylpurine, have demonstrated inhibitory activity against RNA polymerase and formyltetrahydrofolate synthetase. nih.gov It is conceivable that this compound could exhibit similar or novel inhibitory profiles against these or other enzymes critical for nucleic acid synthesis and one-carbon metabolism.

Furthermore, the central role of enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH) in purine biosynthesis makes them prime candidates for investigation. nih.gov IMPDH catalyzes a rate-limiting step in the production of guanine (B1146940) nucleotides and is a validated target for various immunosuppressive and anticancer drugs. nih.gov Determining the inhibitory activity of this compound against IMPDH and other key enzymes in the purine salvage and de novo synthesis pathways is a research priority.

Rational Design and Synthesis of Next-Generation Purine Analogues Based on this compound Scaffold

The this compound molecule serves as an excellent starting point for the rational design and synthesis of next-generation purine analogues with enhanced potency and selectivity. Structure-activity relationship (SAR) studies will be instrumental in guiding the chemical modification of this scaffold.

Recent research on other substituted purine analogues has demonstrated the potential of this approach. For example, the synthesis of novel 6,8,9-trisubstituted purine derivatives has yielded compounds with significant cytotoxic activity against various cancer cell lines. tubitak.gov.tr By systematically modifying the cyclopentylthio group at the 6-position and the hydroxymethyl group at the 9-position of the purine ring, it may be possible to develop analogues with improved pharmacological properties. These modifications could influence the compound's binding affinity for its targets, as well as its metabolic stability and cellular uptake.

Exploration of Selective Inhibitory Mechanisms within Diverse Purine Metabolic Sub-pathways

Purine metabolism is a complex network of interconnected pathways, including de novo synthesis, salvage pathways, and catabolism. wikipedia.orgnih.gov A key area of future research will be to explore the selective inhibitory mechanisms of this compound and its derivatives within these sub-pathways.

The regulation of purine biosynthesis occurs at multiple steps, with enzymes like phosphoribosyl pyrophosphate (PRPP) synthetase and glutamine PRPP amidotransferase being critical control points subject to feedback inhibition by purine nucleotides. youtube.com Investigating whether this compound or its metabolites can mimic endogenous purines to selectively inhibit these enzymes would provide valuable insights into its mechanism of action. Furthermore, understanding its effects on the balance between de novo synthesis and salvage pathways could reveal opportunities for targeted therapeutic intervention in diseases characterized by aberrant purine metabolism, such as certain cancers and autoimmune disorders. youtube.com

Development of Advanced In Vitro and Ex Vivo Model Systems for Mechanism Validation

To validate the mechanisms of action and biological effects of this compound, the development and utilization of advanced in vitro and ex vivo model systems are essential.

In Vitro Models:

Cell-based assays: A panel of human cancer cell lines with well-characterized dependencies on specific metabolic pathways would be invaluable. For instance, cell lines known to be sensitive to inhibitors of one-carbon metabolism or purine synthesis could be used to assess the compound's efficacy. aacrjournals.org

Enzyme kinetics: Purified recombinant enzymes of the purine metabolic pathways can be used to determine the precise inhibitory constants (Ki) and the mode of inhibition (e.g., competitive, non-competitive) of the compound.

Ex Vivo Models:

Patient-derived organoids: Three-dimensional organoid cultures derived from patient tumors can provide a more physiologically relevant system to test the compound's activity in a setting that recapitulates the tumor microenvironment. nih.gov

Tissue explants: The use of fresh tissue explants can allow for the study of the compound's effects on complex cellular interactions within a native tissue context.

These models will be crucial for bridging the gap between biochemical findings and potential clinical applications.

Integration of Systems Biology and Network Pharmacology Approaches for Holistic Understanding of Compound Effects

To gain a holistic understanding of the cellular effects of this compound, the integration of systems biology and network pharmacology approaches is imperative. These computational methods can analyze large-scale biological data to identify the complex interactions between a drug, its targets, and the broader biological network. nih.govnih.gov

By combining experimental data on the compound's identified targets with existing protein-protein interaction networks and pathway databases, it will be possible to construct a comprehensive model of its mechanism of action. This approach can help predict off-target effects, identify potential biomarkers for patient stratification, and suggest rational combination therapies. For example, network pharmacology has been successfully used to elucidate the mechanisms of other natural and synthetic compounds by identifying their key target genes and associated pathways. nih.gov A similar strategy applied to this compound could uncover novel therapeutic opportunities and accelerate its development from a promising chemical entity to a clinically relevant agent.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 6-Cyclopentylthio-9-hydroxymethylpurine, and how do reaction conditions influence yield?

The synthesis of purine derivatives typically involves multi-step reactions, such as nucleophilic substitution and alkylation. For analogous compounds (e.g., 6-chloro-8-iodo-9H-purine), key steps include:

- Purine ring functionalization : Introduction of substituents (e.g., cyclopentylthio groups) via thiolation reactions using cyclopentyl mercaptan under basic conditions .

- Hydroxymethylation : Reaction with formaldehyde or equivalent reagents to introduce the hydroxymethyl group at the 9-position .

Critical parameters include temperature (60–80°C for thiolation), solvent polarity (DMF or DMSO for nucleophilic substitution), and catalyst selection (e.g., Pd(0) for cross-coupling reactions) . Optimizing stoichiometry and reaction time (e.g., 12–24 hours) is essential to achieve yields >70% .

How can researchers confirm the structural identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., cyclopentylthio at C6 and hydroxymethyl at C9). For example, the cyclopentyl group shows distinct multiplet signals in δ 1.5–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion for CHNOS: calc. 267.09, observed 267.08) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection at λ = 260 nm (purine absorbance) .

What solvent systems are recommended for solubility studies of this compound?

Purine derivatives with lipophilic groups (e.g., cyclopentylthio) exhibit limited aqueous solubility. Recommended solvents include:

- DMSO : For in vitro assays (up to 50 mM stock solutions) .

- Ethanol/water mixtures : For pharmacokinetic studies (e.g., 30% ethanol to enhance solubility) .

- Surfactant-based systems : Use Tween-80 or PEG-400 for in vivo formulations .

Advanced Research Questions

How can researchers design experiments to assess the bioactivity of this compound in kinase inhibition assays?

- Kinase panel screening : Test against a library of 50+ kinases (e.g., EGFR, CDK2) using ATP-competitive assays with P-ATP .

- IC determination : Use dose-response curves (0.1–100 μM) and fit data to a four-parameter logistic model .

- Structural insights : Perform molecular docking using crystal structures of target kinases (e.g., PDB: 1ATP) to predict binding modes of the cyclopentylthio group .

What strategies resolve contradictions in reported solubility or stability data for purine derivatives?

- Controlled degradation studies : Incubate the compound under varying pH (2–10), temperature (4–37°C), and light exposure to identify degradation pathways (HPLC-MS monitoring) .

- Solubility parameter calculations : Use Hansen solubility parameters (δ) to match solvents with similar polarity to the compound .

- Crystallography : Compare X-ray structures of polymorphs (if available) to correlate solubility differences with crystal packing .

How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Substituent variation : Synthesize analogs with modified thioether groups (e.g., cyclohexylthio, benzylthio) and compare IC values .

- Hydroxymethyl group derivatization : Introduce esters or ethers to evaluate metabolic stability (e.g., acetylated derivatives for prodrug strategies) .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Methodological Notes

- Data validation : Cross-reference spectral data with PubChem or NIST entries for analogous purines .

- Ethical compliance : For biological testing, adhere to institutional guidelines for in vitro/in vivo studies .

- Contradictory data resolution : Replicate experiments under standardized conditions and report deviations (e.g., solvent lot variability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.